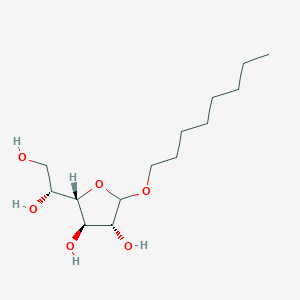

Octyl galactofuranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H28O6 |

|---|---|

Molecular Weight |

292.37 g/mol |

IUPAC Name |

(2S,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]-5-octoxyoxolane-3,4-diol |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-12(18)11(17)13(20-14)10(16)9-15/h10-18H,2-9H2,1H3/t10-,11-,12-,13+,14?/m1/s1 |

InChI Key |

VZLNXIZRQPJOEU-LSGALXMHSA-N |

Isomeric SMILES |

CCCCCCCCOC1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O)O |

Canonical SMILES |

CCCCCCCCOC1C(C(C(O1)C(CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Octyl Galactofuranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl D-galactofuranoside is a non-ionic surfactant belonging to the alkyl glycoside family. This class of molecules, characterized by a hydrophilic sugar headgroup (galactofuranose) and a hydrophobic alkyl tail (octyl chain), exhibits amphipathic properties that make them valuable in various scientific and pharmaceutical applications. Of particular interest is the D-isomer of octyl galactofuranoside, which has demonstrated promising bacteriostatic activity against Mycobacterium smegmatis, a non-pathogenic model organism for Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological mechanism of action of octyl D-galactofuranoside, tailored for researchers and professionals in the field of drug development.

Core Chemical Properties

The fundamental chemical properties of octyl D-galactofuranoside are summarized in the table below. These properties are essential for understanding its behavior in various experimental and formulation contexts.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈O₆ | [1][2] |

| Molecular Weight | 292.37 g/mol | [1] |

| CAS Number | 202403-49-4 | [2] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in polar solvents | Inferred from structure |

| Storage Temperature | 4°C | [2] |

Synthesis and Purification

The synthesis of octyl D-galactofuranoside can be achieved through several established glycosylation methods. A common and effective approach is a modified Koenigs-Knorr reaction, which involves the coupling of a protected galactofuranosyl donor with octanol, followed by deprotection.

Experimental Protocol: Synthesis of Octyl β-D-Galactofuranoside

This protocol is adapted from established methods for the synthesis of alkyl galactofuranosides.

Materials:

-

Penta-O-benzoyl-α,β-D-galactofuranose

-

n-Octanol

-

Tin(IV) chloride (SnCl₄)

-

Dichloromethane (DCM), anhydrous

-

Sodium methoxide in methanol

-

Methanol

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Glycosylation Reaction:

-

Dissolve penta-O-benzoyl-α,β-D-galactofuranose (1 equivalent) and n-octanol (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add tin(IV) chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 3:1 v/v). The formation of a new, less polar spot indicates the product.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzoylated this compound.

-

-

Purification of the Protected Glycoside:

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield the purified benzoylated this compound.

-

-

Debenzoylation (Zemplén deprotection):

-

Dissolve the purified benzoylated product in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution in methanol.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed (the product will be much more polar).

-

Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter the resin, and concentrate the filtrate under reduced pressure.

-

The resulting residue is the final product, octyl β-D-galactofuranoside. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of octyl D-galactofuranoside.

Analytical Characterization

The structure and purity of synthesized octyl D-galactofuranoside can be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the anomeric proton, protons of the furanose ring, the octyl chain protons, and hydroxyl protons. |

| ¹³C NMR | Resonances for the anomeric carbon, carbons of the furanose ring, and the carbons of the octyl chain. |

| Mass Spectrometry (ESI-MS) | Detection of the molecular ion peak [M+Na]⁺ or [M+H]⁺, confirming the molecular weight. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Biological Activity and Mechanism of Action

Octyl D-galactofuranoside has been identified as a bacteriostatic agent against Mycobacterium smegmatis.[3] Its mechanism of action is believed to involve the inhibition of key enzymes in the biosynthesis of the mycobacterial cell wall, a unique and essential structure for the survival of these bacteria.

The mycobacterial cell wall is a complex structure composed of peptidoglycan, arabinogalactan, and mycolic acids. The galactan component, a polymer of galactofuranose residues, is synthesized by a series of galactosyltransferases (GlfTs). Specifically, GlfT1 and GlfT2 are crucial for the initiation and polymerization of the galactan chain.[4][5] It is hypothesized that octyl D-galactofuranoside acts as a competitive inhibitor of these enzymes, thereby disrupting the formation of the arabinogalactan complex and compromising the integrity of the cell wall.

Proposed Signaling Pathway of Inhibition

The following diagram illustrates the proposed mechanism of action of octyl D-galactofuranoside in the context of the mycobacterial arabinogalactan biosynthesis pathway.

Caption: Proposed inhibition of mycobacterial cell wall synthesis by octyl D-galactofuranoside.

Conclusion

Octyl D-galactofuranoside is a molecule of significant interest due to its potential as an antimicrobial agent. Its chemical properties as a non-ionic surfactant, coupled with its specific inhibitory action on mycobacterial galactosyltransferases, make it a promising lead compound for the development of novel anti-tuberculosis therapies. This guide provides a foundational understanding of its chemical characteristics and a framework for its synthesis and biological evaluation. Further research into its precise binding kinetics, in vivo efficacy, and toxicological profile is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to Octyl β-D-Galactofuranoside: Molecular Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl β-D-galactofuranoside is a synthetic alkyl glycoside that has garnered significant interest in the scientific community, particularly for its potential as an antimicrobial agent. This technical guide provides a comprehensive overview of its molecular structure, methods of synthesis, and its biological significance, with a focus on its role as an inhibitor of mycobacterial cell wall biosynthesis. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Molecular Structure and Physicochemical Properties

Octyl β-D-galactofuranoside consists of a five-membered furanose ring derived from galactose, connected via a β-glycosidic linkage to an eight-carbon alkyl chain (octyl group). The furanose form of galactose is less common in nature compared to its pyranose counterpart, but it is a crucial component of the cell wall in various pathogens, including Mycobacterium tuberculosis.

The molecular structure of octyl O-β-D-galactofuranoside has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the orthorhombic P212121 space group, and its crystal structure provides precise information on bond lengths, bond angles, and the conformation of the furanose ring and the octyl chain.

Physicochemical Data

Quantitative data for octyl β-D-galactofuranoside is not as readily available as for its pyranoside isomer. However, computed properties and data from related compounds provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈O₆ | |

| Molecular Weight | 292.37 g/mol | [2] |

| XLogP3 | 1.4 | [2] |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 9 | [2] |

| Exact Mass | 292.188589 g/mol | [2] |

| Monoisotopic Mass | 292.188589 g/mol | [2] |

| Topological Polar Surface Area | 99.4 Ų | [2] |

| Heavy Atom Count | 20 | [2] |

Note: Some of the data presented are computed values for the isomeric octyl β-D-galactopyranoside due to the limited availability of experimental data for the furanoside form.

Synthesis of Octyl β-D-Galactofuranoside

The synthesis of alkyl β-D-galactofuranosides can be challenging due to the thermodynamic preference for the pyranose ring form. However, several strategies have been developed to achieve the desired furanosidic linkage.

General Experimental Protocol for the Synthesis of Alkyl β-D-Galactofuranosides

A common approach involves the glycosylation of an alcohol with a protected galactofuranose donor. A general protocol, adapted from the synthesis of related methyl β-D-galactofuranoside, is outlined below.[3]

Materials:

-

Penta-O-benzoyl-α,β-D-galactofuranose (starting material)

-

Octanol

-

Tin(IV) chloride (SnCl₄) as a catalyst

-

Dichloromethane (anhydrous)

-

Sodium methoxide in methanol

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Glycosylation:

-

Dissolve penta-O-benzoyl-α,β-D-galactofuranose and octanol in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C.

-

Add a solution of tin(IV) chloride in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product (octyl 2,3,5,6-tetra-O-benzoyl-β-D-galactofuranoside) by silica gel column chromatography.

-

-

Debenzoylation:

-

Dissolve the purified benzoylated product in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide in methanol.

-

Stir the reaction at room temperature and monitor by TLC until all the starting material is consumed.

-

Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).

-

Filter the resin and concentrate the filtrate under reduced pressure.

-

Purify the final product, octyl β-D-galactofuranoside, by silica gel column chromatography.

-

Biological Significance and Mechanism of Action

Octyl β-D-galactofuranoside has demonstrated notable bacteriostatic activity against Mycobacterium smegmatis, a non-pathogenic model organism for Mycobacterium tuberculosis.[1] Its mechanism of action is attributed to the inhibition of the biosynthesis of the mycobacterial cell wall, a complex structure essential for the survival of the bacterium.

Inhibition of Mycobacterial Cell Wall Synthesis

The mycobacterial cell wall is characterized by a unique arabinogalactan-peptidoglycan complex. The galactan portion of this complex is composed of galactofuranose units. The biosynthesis of this galactan is a critical pathway for the integrity of the cell wall and represents a promising target for novel anti-tuberculosis drugs.

The biosynthesis of galactofuranose begins with the conversion of UDP-galactopyranose to UDP-galactofuranose, a reaction catalyzed by the enzyme UDP-galactopyranose mutase (UGM). Subsequently, galactofuranosyltransferases (GlfT1 and GlfT2) are responsible for the polymerization of galactofuranose units to form the galactan chain. It is hypothesized that octyl β-D-galactofuranoside acts as a substrate analog, potentially inhibiting the galactosyltransferases involved in this pathway.[4]

Proposed Signaling Pathway Inhibition

The following diagram illustrates the proposed point of inhibition of octyl β-D-galactofuranoside in the mycobacterial galactan biosynthesis pathway.

Caption: Proposed inhibition of mycobacterial galactan biosynthesis by octyl β-D-galactofuranoside.

Experimental Workflows

General Workflow for Synthesis and Purification

The following diagram outlines the typical experimental workflow for the chemical synthesis and purification of octyl β-D-galactofuranoside.

Caption: Experimental workflow for the synthesis and purification of octyl β-D-galactofuranoside.

Conclusion and Future Directions

Octyl β-D-galactofuranoside is a promising molecule with demonstrated antimicrobial activity. Its unique structure, featuring the furanose form of galactose, makes it a specific inhibitor of pathways essential for certain pathogens but absent in humans. This technical guide provides a foundational understanding of its molecular characteristics, synthesis, and biological role.

Future research should focus on elucidating the precise molecular interactions between octyl β-D-galactofuranoside and its target enzymes. The development of more efficient and stereoselective synthetic routes will be crucial for producing this and related compounds in larger quantities for further biological evaluation. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modified alkyl chains or substitutions on the furanose ring, could lead to the discovery of even more potent and selective inhibitors of mycobacterial growth. Such endeavors will be instrumental in the development of novel therapeutics to combat tuberculosis and other infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Octyl Beta-D-Galactopyranoside | C14H28O6 | CID 9549264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of galactofuranose disaccharides of biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on (beta,1-->5) and (beta,1-->6) linked octyl Gal(f) disaccharides as substrates for mycobacterial galactosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Critical Micelle Concentration of Octyl Galactofuranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Octyl Galactofuranoside

This compound is a non-ionic surfactant belonging to the alkyl glycoside family. Its structure consists of a hydrophilic galactofuranose headgroup and a hydrophobic octyl tail. This amphiphilic nature allows it to self-assemble in aqueous solutions to form micelles, which are aggregates of surfactant molecules. The concentration at which these micelles begin to form is known as the critical micelle concentration (CMC). The CMC is a crucial parameter as it dictates the surfactant's behavior and application in various fields, including drug delivery, membrane protein solubilization, and nanotechnology.

Physicochemical Properties and Critical Micelle Concentration

While direct experimental data for the critical micelle concentration (CMC) of this compound is scarce in published literature, the properties of the structurally similar isomer, n-octyl-β-D-galactopyranoside, offer a valuable comparison. The primary structural difference lies in the ring size of the galactose moiety: a five-membered furanose ring in this compound versus a six-membered pyranose ring in octyl β-D-galactopyranoside. This subtle structural variance can influence the surfactant's packing parameter and, consequently, its CMC.

For context, n-octyl-β-D-glucopyranoside, another closely related non-ionic detergent, has a well-established CMC in the range of 20-25 mM.[1] Given the structural similarities, it is reasonable to hypothesize that the CMC of this compound would be in a comparable range. However, empirical determination is essential for precise applications.

Table 1: Physicochemical Data for n-Octyl-β-D-galactopyranoside and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) |

| n-Octyl-β-D-galactopyranoside | C14H28O6 | 292.37 | Not explicitly found, but expected to be similar to the glucopyranoside analog. |

| n-Octyl-β-D-glucopyranoside | C14H28O6 | 292.37 | 20-25 mM[1] |

| n-Octyl-β-D-thioglucopyranoside | C14H28O5S | 308.43 | 9 mM[2] |

Experimental Protocols for CMC Determination

The determination of the CMC is pivotal for the characterization of any surfactant. Below are detailed methodologies for three common experimental techniques used to measure the CMC of non-ionic surfactants like this compound.

Surface Tensiometry

This method relies on the principle that surfactants lower the surface tension of a liquid. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

Methodology:

-

Preparation of Surfactant Solutions: Prepare a stock solution of this compound in deionized water. Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Instrumentation: Utilize a tensiometer, such as one employing the du Noüy ring or Wilhelmy plate method.

-

Measurement:

-

Calibrate the tensiometer with deionized water.

-

Measure the surface tension of each prepared surfactant solution, starting from the lowest concentration.

-

Ensure the system reaches equilibrium before each measurement.

-

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the resulting graph.[3][4]

Workflow for Surface Tensiometry

References

physical and chemical properties of Octyl galactofuranoside

An In-depth Technical Guide on the Core Physical and Chemical Properties of Octyl Galactofuranoside

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physical and chemical properties of this compound. This non-ionic surfactant is of growing interest in various scientific fields for its potential applications in drug delivery and as an antimicrobial agent. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of relevant workflows.

Physicochemical Properties

This compound is an alkyl glycoside surfactant. It is important to distinguish between the furanoside (five-membered ring) and the more commonly studied pyranoside (six-membered ring) isomers, as their structural differences can lead to variations in their physicochemical properties. Due to the limited availability of data specifically for the furanoside isomer, information for the corresponding pyranoside is also included for comparative purposes.

Table 1: General Properties of Octyl D-Galactofuranoside

| Property | Value |

| Chemical Formula | C₁₄H₂₈O₆[1] |

| Molecular Weight | 292.37 g/mol [2] |

| CAS Number | 202403-49-4[1] |

| Appearance | White to pale cream solid (based on analogous compounds)[3] |

Table 2: Physical Properties of Octyl Galactosides

| Property | n-Octyl-β-D-galactofuranoside | n-Octyl-β-D-galactopyranoside |

| Melting Point | Data not available | 105 °C[4] |

| Boiling Point | Data not available | Data not available |

| Solubility in Water | Data not available | ≥ 0.5% (in water at 0-5°C)[5] |

| Critical Micelle Concentration (CMC) | Data not available | ~29.5 mM (in H₂O)[5] |

Experimental Protocols

Synthesis of n-Octyl-β-D-galactofuranoside

The following is a generalized protocol for the synthesis of alkyl furanosides, which can be adapted for this compound.

Materials:

-

Per-O-acetylated-D-galactofuranose (glycosyl donor)

-

n-octanol (glycosyl acceptor)

-

Lewis acid catalyst (e.g., Boron trifluoride etherate)

-

Anhydrous dichloromethane (solvent)

-

Sodium methoxide in methanol (for deacetylation)

-

Silica gel for column chromatography

Methodology:

-

Glycosylation: The per-O-acetylated-D-galactofuranose and n-octanol are dissolved in anhydrous dichloromethane under an inert atmosphere. The reaction is cooled, and the Lewis acid catalyst is added. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the crude product is extracted and purified by silica gel chromatography.

-

Deacetylation: The purified acetylated product is dissolved in methanol, and a catalytic amount of sodium methoxide is added. The reaction is stirred at room temperature until all acetyl groups are removed (monitored by TLC). The reaction is then neutralized, concentrated, and the final product, n-octyl-β-D-galactofuranoside, is purified by silica gel chromatography.

Characterization of n-Octyl-β-D-galactofuranoside

The structure and purity of the synthesized compound are confirmed using standard analytical techniques:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and anomeric configuration.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Biological Activity

Octyl β-D-galactofuranoside has been identified as a bacteriostatic agent against Mycobacterium smegmatis, a non-pathogenic model organism for Mycobacterium tuberculosis.[6] The proposed mechanism of action involves the disruption of the bacterial cell envelope.[6] This antimicrobial activity suggests its potential as a lead compound for the development of new antibacterial agents.

Mandatory Visualizations

Caption: A generalized workflow for the synthesis and characterization of this compound.

Caption: An experimental workflow for evaluating the antimicrobial properties of this compound.

References

- 1. usbio.net [usbio.net]

- 2. Octyl Beta-D-Galactopyranoside | C14H28O6 | CID 9549264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. n-Octyl-beta-D-glucopyranoside, 98+% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. n-Octyl-β-D-glucopyranoside CAS 29836-26-8 is a non-ionic detergent intended for solubilizing membrane-bound proteins in their native state and for the preparation of lipid vesicles. | 29836-26-8 [sigmaaldrich.com]

- 5. Anatrace.com [anatrace.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Octyl D-galactofuranoside (CAS: 202403-49-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl D-galactofuranoside is a synthetic alkyl glycoside that has garnered significant interest in the scientific community, particularly for its potential as an antimicrobial and antiparasitic agent. This technical guide provides a comprehensive overview of the available scientific data on Octyl D-galactofuranoside, with a focus on its synthesis, biological activity, and mechanism of action. The information is curated to be a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

While detailed experimental data on the physicochemical properties of Octyl D-galactofuranoside are limited in publicly accessible literature, some key information is available.

| Property | Value | Source |

| CAS Number | 202403-49-4 | [1] |

| Molecular Formula | C₁₄H₂₈O₆ | [1] |

| Grade | Highly Purified | [1] |

| Storage Temperature | 4°C | [1] |

| Shipping Temperature | Room Temperature | [1] |

| Crystallography | Orthorhombic P2 1 2 1 2 1 space group (for the β-anomer) | [2] |

Synthesis

The synthesis of Octyl D-galactofuranoside has been approached through several methodologies, primarily focusing on the glycosylation of n-octanol with a protected galactofuranose donor.

General Synthetic Approach: Glycosylation of n-Octanol

A common strategy involves the reaction of a protected D-galactofuranose derivative with n-octanol in the presence of a catalyst. One reported method utilizes calcium chloride to favor the furanosylation reaction.[3][4] Another approach involves the use of unprotected 1-thioimidoyl furanosides as donors, which requires the presence of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a complexing cation such as Ca²⁺ to prevent ring expansion to the more stable pyranose form.[5]

Experimental Protocol: Synthesis from Unprotected 1-Thioimidoyl Furanosides[5]

This protocol describes the synthesis of Octyl D-galactofuranoside using an unprotected furanosyl donor.

Materials:

-

1-Thioimidoyl furanoside donor

-

n-octanol

-

Calcium chloride (anhydrous)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Dry Tetrahydrofuran (THF)

Procedure:

-

To a solution of the 1-thioimidoyl furanoside donor in dry THF, add n-octanol and anhydrous calcium chloride.

-

Stir the mixture at room temperature under an inert atmosphere.

-

Add TMSOTf to the reaction mixture to activate the thioimidate.

-

Monitor the reaction progress using an appropriate method (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction and purify the product using column chromatography.

Note: This is a generalized protocol based on the cited literature. Specific quantities and reaction conditions may need to be optimized.

Biological Activity and Mechanism of Action

Octyl D-galactofuranoside has demonstrated notable biological activity, primarily as an antimycobacterial and antileishmanial agent.[2][6]

Antimycobacterial Activity

Octyl β-D-galactofuranoside has been identified as a potent bacteriostatic agent against Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis.[2][4] The D-galactofuranose moiety is a crucial component of the mycobacterial cell wall, making the enzymes involved in its biosynthesis attractive targets for drug development.[7] The mechanism of action is believed to involve the disruption of the mycobacterial cell wall.[2] Saturation Transfer Difference (STD) NMR studies on whole M. smegmatis cells have indicated an interaction between the alkyl chain of the molecule and the microorganism's surface.[3]

dot

References

- 1. bu-documents.univ-reims.fr [bu-documents.univ-reims.fr]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of 1,2-trans alkyl galactofuranoside mimetics as mycobacteriostatic agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. journals.asm.org [journals.asm.org]

- 7. Synthesis of D-galactofuranose-containing molecules: design of galactofuranosyl acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanisms of Alkyl Furanosides: A Technical Guide for Drug Development Professionals

October 25, 2025

Abstract

Alkyl furanosides, a class of glycosides characterized by a five-membered furanose ring and an alkyl aglycone, are emerging as a significant area of interest in drug discovery and development. Their diverse biological activities, ranging from enzyme inhibition to modulation of key cellular signaling pathways, position them as promising candidates for therapeutic intervention in a variety of diseases, including metabolic disorders and inflammatory conditions. This technical guide provides a comprehensive overview of the known mechanisms of action of alkyl furanosides, with a focus on α-glucosidase inhibition and the modulation of inflammatory signaling cascades. Detailed experimental protocols, quantitative data, and visual representations of molecular pathways are presented to equip researchers, scientists, and drug development professionals with the foundational knowledge required to advance the study and application of these versatile compounds.

Introduction

The furanose ring, while less common in nature than its six-membered pyranose counterpart, is a critical structural motif in a number of biologically important molecules, including nucleic acids and certain bacterial polysaccharides. The synthetic accessibility of alkyl furanosides, coupled with the inherent stereochemical diversity of the furanose scaffold, has enabled the generation of a wide array of derivatives with tailored biological functions. The electron-rich nature of the furan ring facilitates strong interactions with biological targets, a key characteristic underpinning their therapeutic potential. This guide will delve into the specific molecular mechanisms through which alkyl furanosides exert their effects, focusing on two primary areas of pharmacological relevance: α-glucosidase inhibition and anti-inflammatory activity.

Inhibition of α-Glucosidase

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the hydrolysis of oligosaccharides into monosaccharides, which are then absorbed into the bloodstream. Inhibition of this enzyme is a validated therapeutic strategy for the management of type 2 diabetes, as it can delay carbohydrate digestion and lower postprandial blood glucose levels.[1] A number of furanoside derivatives have demonstrated potent α-glucosidase inhibitory activity.

Kinetic Mechanism of Inhibition

Studies have revealed that alkyl furanosides can act as both competitive and mixed-type inhibitors of α-glucosidase. Competitive inhibitors bind to the active site of the enzyme, directly competing with the natural substrate. In contrast, mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).

The inhibitory constant, Ki , is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger inhibitor. For competitive inhibitors, the Ki can be determined from Lineweaver-Burk plots of the enzyme kinetics data.

Quantitative Data on α-Glucosidase Inhibition

The following table summarizes the α-glucosidase inhibitory activities of selected furanoside derivatives, including their half-maximal inhibitory concentrations (IC50) and, where available, their inhibitory constants (Ki).

| Compound | Type of Inhibition | IC50 (µM) | Ki (µM) | Reference |

| N-alkyl-deoxynojirimycin derivative 43 | Competitive | 30.0 ± 0.6 | 10 | [2] |

| N-alkyl-deoxynojirimycin derivative 40 | Competitive | Not Reported | 52 | [2] |

| N-alkyl-deoxynojirimycin derivative 34 | Competitive | Not Reported | 150 | [2] |

| Bavachalcone | Mixed Competitive and Non-competitive | 15.35 ± 0.57 µg/mL | Not Reported | [3] |

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a standard method for determining the α-glucosidase inhibitory activity of a test compound.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Test compound (alkyl furanoside derivative)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na2CO3) solution

-

96-well microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare various concentrations of the test compound and acarbose in phosphate buffer.

-

In a 96-well plate, add the α-glucosidase solution to wells containing either the test compound, acarbose, or buffer (for the control).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding Na2CO3 solution.

-

Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and acarbose.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the mode of inhibition, perform kinetic studies by varying the concentrations of both the substrate (pNPG) and the inhibitor. Construct Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) to visualize the type of inhibition.

Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Alkyl furanosides have demonstrated significant anti-inflammatory properties by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate gene transcription.

Furanoside derivatives have been shown to inhibit NF-κB activation, thereby downregulating the expression of its target genes.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a crucial role in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. The activation of these kinases often leads to the production of inflammatory mediators. Furanoside derivatives have been reported to modulate MAPK signaling, although the specific upstream and downstream targets can vary depending on the compound and cell type.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol describes a common method to assess the inhibitory effect of a compound on NF-κB transcriptional activity.

Materials:

-

HeLa cells (or other suitable cell line) stably transfected with an NF-κB luciferase reporter construct.

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS).

-

Test compound (alkyl furanoside derivative).

-

TNF-α (or other NF-κB activator).

-

Luciferase Assay System.

-

Luminometer.

Procedure:

-

Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with TNF-α for 6 hours to activate the NF-κB pathway.

-

Lyse the cells and add the luciferase assay reagent to the lysate.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the TNF-α-stimulated control.

-

Determine the IC50 value for NF-κB inhibition.

Experimental Protocol: MAPK Phosphorylation Assay (Western Blot)

This protocol details the detection of MAPK activation by measuring their phosphorylation status using Western blotting.

Materials:

-

RAW 264.7 macrophages (or other suitable cell line).

-

LPS (lipopolysaccharide) to stimulate MAPK activation.

-

Test compound (alkyl furanoside derivative).

-

Cell lysis buffer.

-

Protein assay kit.

-

SDS-PAGE gels.

-

Nitrocellulose or PVDF membranes.

-

Primary antibodies against phosphorylated and total forms of ERK, JNK, and p38 MAPKs.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture the cells and treat them with the test compound for 1 hour before stimulating with LPS for 30 minutes.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a MAPK.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total form of the MAPK to confirm equal protein loading.

-

Quantify the band intensities to determine the effect of the test compound on MAPK phosphorylation.

Interaction with Cellular Membranes

The amphiphilic nature of alkyl furanosides, possessing a hydrophilic furanose head group and a hydrophobic alkyl tail, suggests a potential for interaction with cellular membranes. While direct thermodynamic data for alkyl furanoside-membrane interactions is currently limited, studies on structurally related alkyl glycosides provide valuable insights. The length of the alkyl chain is a critical determinant of how these molecules interact with and potentially disrupt the lipid bilayer. Shorter alkyl chains may insert into the headgroup region of the membrane, while longer chains can penetrate deeper into the hydrophobic core, leading to increased membrane fluidity. This membrane-perturbing activity could contribute to the overall biological effects of alkyl furanosides, potentially by modulating the function of membrane-bound proteins or altering cellular signaling events initiated at the membrane. Further research is warranted to fully elucidate the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) governing these interactions.

Receptor Binding

Direct binding to specific receptors is a fundamental mechanism of action for many therapeutic agents. While the primary mechanisms of action for many alkyl furanosides appear to be enzyme inhibition and modulation of signaling pathways, the possibility of direct receptor interactions should not be discounted. The diverse chemical space accessible through the synthesis of alkyl furanoside libraries presents an opportunity to screen for compounds with high affinity and selectivity for specific receptor targets. The equilibrium dissociation constant, Kd , is a key parameter used to quantify the affinity of a ligand for its receptor, with a lower Kd value indicating a stronger binding affinity.[6] Future research employing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will be crucial in identifying and characterizing potential receptor targets for this promising class of compounds.

Conclusion and Future Directions

Alkyl furanosides represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated ability to inhibit key metabolic enzymes like α-glucosidase and to modulate critical inflammatory signaling pathways such as NF-κB and MAPK provides a strong rationale for their continued investigation in the context of diabetes, inflammatory diseases, and potentially other conditions.

This technical guide has summarized the current understanding of the core mechanisms of action of alkyl furanosides, providing detailed experimental protocols and highlighting the quantitative data that underpins this knowledge. However, several areas warrant further exploration to fully realize the therapeutic potential of these molecules. Future research should focus on:

-

Elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity for specific targets.

-

Identifying the specific upstream and downstream molecular targets within the MAPK and NF-κB signaling pathways that are modulated by different alkyl furanoside derivatives.

-

Conducting comprehensive thermodynamic studies to characterize the interactions of alkyl furanosides with lipid membranes and to understand how these interactions contribute to their biological activity.

-

Performing systematic screening campaigns to identify novel receptor targets for alkyl furanosides and to quantify their binding affinities.

By addressing these key research questions, the scientific and drug development communities can unlock the full therapeutic potential of alkyl furanosides and pave the way for the development of novel and effective medicines.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and glycosidase inhibitory activity of 5-thioglucopyranosylamines. Molecular modeling of complexes with glucoamylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Equilibrium dissociation constant (Kd) [pharmacologycanada.org]

The Pivotal Role of Galactofuranose in Glycosciences: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of Galactofuranose Biosynthesis, its Significance in Pathogens, and its Potential as a Therapeutic Target.

Introduction

Galactofuranose (Galf), the five-membered ring isomer of galactose, is a crucial component of the cell surface glycoconjugates of numerous pathogenic microorganisms, including bacteria, fungi, and protozoa.[1][2] Notably absent in mammals, the biosynthetic pathway of galactofuranose presents a compelling and highly specific target for the development of novel antimicrobial agents.[3][4] This technical guide provides a comprehensive overview of the biosynthesis of galactofuranose, its critical roles in the biology of key pathogens, and the enzymes that orchestrate its formation, offering insights for researchers and professionals in drug development.

The Galactofuranose Biosynthetic Pathway: A Unique Metabolic Route

The biosynthesis of galactofuranose-containing glycoconjugates initiates with the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf), the activated sugar donor for subsequent glycosylation reactions.[3][5] This essential isomerization is catalyzed by the flavoenzyme UDP-galactopyranose mutase (UGM).[3][6] The UDP-Galf is then transported into the Golgi apparatus where various galactofuranosyltransferases (GlfTs) incorporate it into growing glycan chains.[7]

Key Enzymes in Galactofuranose Metabolism

The enzymes responsible for the synthesis and incorporation of galactofuranose are central to its biological significance and represent prime targets for therapeutic intervention.

UDP-Galactopyranose Mutase (UGM)

UGM is a flavin-dependent enzyme that catalyzes the reversible conversion of UDP-Galp to UDP-Galf.[3][4] This reaction is unique as it involves the contraction of a pyranose ring to a furanose ring.[4] The enzyme requires a reduced flavin cofactor for its catalytic activity.[5] Given its essentiality in many pathogens and its absence in humans, UGM is a major focus of drug discovery efforts.[3][8]

Galactofuranosyltransferases (GlfTs)

GlfTs are a family of enzymes that catalyze the transfer of Galf from UDP-Galf to acceptor molecules, such as lipids and growing polysaccharide chains.[9] In Mycobacterium tuberculosis, two key enzymes, GlfT1 and GlfT2, are responsible for the synthesis of the galactan core of the essential mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[9][10] GlfT2 is a particularly interesting enzyme as it is a bifunctional polymerase that creates both β-(1→5) and β-(1→6) linkages.[10]

Quantitative Data on Key Enzymes

Understanding the kinetic parameters of UGM and GlfTs is crucial for the design of effective inhibitors. The following tables summarize key kinetic data for these enzymes from various pathogenic organisms.

Table 1: Kinetic Parameters of UDP-Galactopyranose Mutase (UGM)

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference(s) |

| Leishmania infantum | UDP-Galf | 252 ± 42 | 6.0 ± 0.4 | [11] |

| Leishmania mexicana | UDP-Galf | 70 ± 32 | 1.4 ± 0.2 | [11] |

| Aspergillus fumigatus | UDP-Galf | 450 | 100 | [12] |

| Mycobacterium tuberculosis | UDP-(6-deoxy-6-fluoro)-D-galactofuranose | 24,000 | 7.4 | [13] |

Table 2: Kinetic Parameters of Galactofuranosyltransferase 2 (GlfT2) from Mycobacterium tuberculosis

| Substrate | Km (mM) | kcat (min-1) | Reference(s) |

| UDP-Galf | 0.38 | - | [14] |

| β-D-Galf-(1→5)-β-D-Galf-(1→6)-β-D-Galf-octyl | 0.6 | 430 | [14] |

Table 3: Inhibition Constants of Selected UGM Inhibitors

| Inhibitor | Organism | Ki (µM) | IC50 (µM) | Reference(s) |

| Triazolothiadiazine | Klebsiella pneumoniae | 8 ± 3 | - | [9] |

| Triazolothiadiazine | Mycobacterium tuberculosis | 31 ± 18 | - | [9] |

| UDP-KDG | Botrytis cinerea | 221.9 | - | [15] |

| MS208 (Pyrazole-based) | Mycobacterium tuberculosis | 51 ± 4 | - | [16] |

| 320KAW73 (Uridine analog) | Mycobacterium tuberculosis | - | ~6 | [17] |

Role of Galactofuranose in Pathogen Biology

Galf-containing glycoconjugates are integral to the structure and function of the cell walls of many pathogens, playing critical roles in viability, virulence, and interaction with the host immune system.

In Fungi: Aspergillus fumigatus

In the opportunistic fungal pathogen Aspergillus fumigatus, galactofuranose is a major component of galactomannan, a key polysaccharide in the cell wall.[11][12] Galactomannan is involved in maintaining cell wall integrity, and its absence leads to growth defects and increased susceptibility to antifungal agents.[8][18] The galactomannan structure consists of a linear α-1,2/α-1,6-mannan backbone with side chains of β-1,5-linked galactofuranose.[19]

References

- 1. Structure of Leishmania lipophosphoglycan: inter- and intra-specific polymorphism in Old World species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Leishmania lipophosphoglycan: how to establish structure-activity relationships for this highly complex and multifunctional glycoconjugate? [frontiersin.org]

- 3. Structure, mechanism, and dynamics of UDP-galactopyranose mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A unique catalytic mechanism for UDP-galactopyranose mutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Mechanism of UDP-Galactopyranose Mutase from Trypanosoma cruzi: A Potential Drug Target against Chagas' Disease | PLOS One [journals.plos.org]

- 6. portlandpress.com [portlandpress.com]

- 7. Biosynthesis of the Fungal Cell Wall Polysaccharide Galactomannan Requires Intraluminal GDP-mannose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UDP-Galactopyranose Mutase Mediates Cell Wall Integrity, Polarity Growth, and Virulence in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tetrameric Structure of the GlfT2 Galactofuranosyltransferase Reveals a Scaffold for the Assembly of Mycobacterial Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Galactomannan Produced by Aspergillus fumigatus: An Update on the Structure, Biosynthesis and Biological Functions of an Emblematic Fungal Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. portlandpress.com [portlandpress.com]

- 15. dspace.mit.edu [dspace.mit.edu]

- 16. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Identification of galactofuranose antigens such as galactomannoproteins and fungal-type galactomannan from the yellow koji fungus (Aspergillus oryzae) [frontiersin.org]

- 19. researchgate.net [researchgate.net]

The Inhibition of Galactofuranoside Biosynthesis: A Technical Guide to Mycobacteriostatic Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Mycobacterium tuberculosis necessitates the exploration of novel therapeutic targets. The unique mycobacterial cell wall, particularly the arabinogalactan layer, presents a promising avenue for drug development. This essential polysaccharide contains a galactan core composed of galactofuranose (Galf), a sugar absent in humans, making the enzymes involved in its biosynthesis attractive targets for selective inhibition. This technical guide provides an in-depth overview of mycobacteriostatic agents that target galactofuranoside biosynthesis, with a focus on the key enzymes UDP-galactopyranose mutase (UGM) and galactofuranosyltransferases (GlfT1 and GlfT2). We present a compilation of quantitative data on various inhibitor classes, detailed experimental protocols for their evaluation, and visual representations of the relevant biochemical pathways and drug discovery workflows.

The Mycobacterial Cell Wall: A Unique Drug Target

The cell wall of Mycobacterium tuberculosis is a complex and robust structure, essential for the bacterium's survival and virulence.[1][2] It is characterized by a unique mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[1] The arabinogalactan component is a branched polysaccharide that covalently links the peptidoglycan layer to the outer mycolic acid layer.[2] The integrity of this complex is crucial for maintaining the low permeability of the cell wall, which contributes to the intrinsic resistance of mycobacteria to many antibiotics.[3]

The galactan domain of arabinogalactan is a linear polymer of approximately 30 D-galactofuranose (Galf) residues.[4] The biosynthesis of this galactan chain is a critical process for the construction of the entire mAGP complex and, consequently, for the viability of M. tuberculosis.[5][6] The enzymes responsible for the synthesis of UDP-galactofuranose, the activated form of Galf, and its subsequent polymerization are absent in mammals, making them highly specific and attractive targets for the development of new antimycobacterial drugs.[7]

Key Enzymatic Targets in Galactan Biosynthesis

The biosynthesis of the galactan polymer is a multi-step process catalyzed by a series of essential enzymes. The inhibition of these enzymes disrupts the formation of the arabinogalactan layer, leading to a compromised cell wall and ultimately, bacteriostasis or bactericidal activity.

UDP-Galactopyranose Mutase (UGM or Glf)

UDP-galactopyranose mutase (UGM), encoded by the glf gene, is a flavoenzyme that catalyzes the reversible conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf).[7] This isomerization is the sole source of UDP-Galf, the activated sugar donor required for galactan synthesis. The essentiality of UGM for mycobacterial growth has been demonstrated, and its absence in humans makes it a prime target for drug discovery.[5][6][7]

Galactofuranosyltransferases (GlfT1 and GlfT2)

Once UDP-Galf is synthesized, a series of galactofuranosyltransferases are responsible for its polymerization into the galactan chain. In M. tuberculosis, two key enzymes have been identified:

-

GlfT1: This enzyme initiates galactan synthesis by transferring the first one or two Galf residues from UDP-Galf to the decaprenyl-P-P-GlcNAc-Rha linker.[6][8]

-

GlfT2: Following the initial priming by GlfT1, GlfT2 is responsible for the elongation of the galactan chain, adding the majority of the Galf residues.[6][8]

Both GlfT1 and GlfT2 are essential for the formation of a complete galactan polymer and represent viable targets for the development of mycobacteriostatic agents.

Mycobacteriostatic Agents Targeting Galactan Synthesis

Several classes of compounds have been investigated for their ability to inhibit the enzymes of the galactan biosynthesis pathway.

Ethambutol

Ethambutol is a first-line antituberculosis drug that has been in clinical use for decades. Its primary mechanism of action is the inhibition of arabinosyltransferases, enzymes involved in the synthesis of the arabinan portion of arabinogalactan.[9] By disrupting arabinan synthesis, ethambutol indirectly affects the integrity of the entire mAGP complex, leading to increased cell wall permeability.[10]

UGM Inhibitors

Targeting UGM has been a major focus of recent drug discovery efforts. Several classes of small molecule inhibitors have been identified, including:

-

Aminothiazoles: These compounds have been shown to inhibit UGM and exhibit antimycobacterial activity.[11][12]

-

Pyrazoles and Triazoles: A number of pyrazole and triazole derivatives have been synthesized and evaluated as UGM inhibitors, with some showing promising activity against M. tuberculosis.

Quantitative Data of Mycobacteriostatic Agents

The following tables summarize the reported in vitro activities of various compounds targeting galactofuranoside biosynthesis.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ethambutol against M. tuberculosis

| Strain | Method | MIC (µg/mL) | Reference |

| H37Rv | Agar Dilution (7H11) | 2.5 - 5.0 | |

| H37Rv | Broth Dilution (7H12) | 0.62 - 1.25 | |

| H37Rv | REMA | 4.0 | |

| H37Ra | Agar Dilution | 0.62 - 3.05 | [1] |

Table 2: In Vitro Activity of Pyrazole and Triazole Derivatives against M. tuberculosis H37Rv and UGM

| Compound | Class | Mtb H37Rv MIC (µg/mL) | MtbUGM Inhibition (%) at 60 µM | Ki (µM) | Reference |

| MS208 | Pyrazole | 12.5 | ~80 | - | |

| DA1 | Pyrazole | 12.5 | ~75 | - | |

| DA2 | Pyrazole | 12.5 | ~70 | - | |

| DA10 | Pyrazole | >200 | ~60 | 51 ± 4 |

REMA: Resazurin Microplate Assay

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of mycobacteriostatic agents targeting galactofuranoside biosynthesis.

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the EUCAST broth microdilution reference method.

-

Preparation of Bacterial Inoculum:

-

Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.

-

Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

-

Prepare a 1:100 dilution of the adjusted culture in fresh 7H9 broth to obtain a final inoculum of approximately 1-5 x 10⁵ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using 7H9 broth to achieve the desired final concentrations. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

-

Seal the plate and incubate at 37°C for 7-14 days.

-

-

Reading and Interpretation:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a resazurin-based assay where a color change from blue to pink indicates bacterial viability.

-

UDP-Galactopyranose Mutase (UGM) Inhibition Assay (HPLC-based)

This protocol is based on methods described for the evaluation of UGM inhibitors.

-

Reagents and Buffers:

-

Purified recombinant M. tuberculosis UGM.

-

UDP-galactopyranose (UDP-Galp) substrate.

-

Reaction buffer: 50 mM sodium phosphate, pH 7.0.

-

Quenching solution: 1 M HCl.

-

HPLC system with an anion-exchange column (e.g., Dionex CarboPac PA100).

-

Mobile phase: 75 mM KH₂PO₄, pH 4.5.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of UGM, and the test inhibitor at various concentrations.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding UDP-Galp to a final concentration in the low micromolar range.

-

Allow the reaction to proceed at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of the quenching solution.

-

Centrifuge the samples to pellet the precipitated protein.

-

-

HPLC Analysis:

-

Inject the supernatant onto the anion-exchange column.

-

Elute the UDP-sugars isocratically with the mobile phase.

-

Monitor the absorbance at 262 nm.

-

Quantify the amounts of UDP-Galp and the product, UDP-Galf, by integrating the peak areas.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Galactofuranosyltransferase (GlfT2) Inhibition Assay (Coupled Spectrophotometric Assay)

This protocol is based on a high-throughput assay developed for GlfT2.[2]

-

Reagents and Buffers:

-

Purified recombinant M. tuberculosis GlfT2.

-

UDP-galactofuranose (UDP-Galf) donor substrate.

-

A suitable acceptor substrate (e.g., a synthetic galactan oligosaccharide).

-

Coupling enzymes: pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

Phosphoenolpyruvate (PEP).

-

NADH.

-

Assay buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

-

-

Assay Principle:

-

The transfer of Galf from UDP-Galf to the acceptor by GlfT2 releases UDP.

-

PK converts UDP and PEP to UTP and pyruvate.

-

LDH reduces pyruvate to lactate, oxidizing NADH to NAD⁺.

-

The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

-

-

Assay Procedure:

-

In a 96- or 384-well plate, prepare a reaction mixture containing the assay buffer, PK, LDH, PEP, NADH, the acceptor substrate, and the test inhibitor at various concentrations.

-

Add GlfT2 to the mixture.

-

Initiate the reaction by adding UDP-Galf.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each inhibitor concentration relative to a control reaction without inhibitor.

-

Calculate the IC₅₀ value as described for the UGM assay.

-

Visualizing the Pathways and Processes

Arabinogalactan Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of the galactan component of arabinogalactan in Mycobacterium tuberculosis.

Caption: Biosynthesis of the galactan core of arabinogalactan in M. tuberculosis.

Experimental Workflow for Mycobacteriostatic Agent Discovery

The diagram below outlines a typical workflow for the identification and characterization of novel mycobacteriostatic agents targeting galactofuranoside biosynthesis.

Caption: A generalized workflow for the discovery of mycobacteriostatic agents.

Conclusion

The enzymes involved in the biosynthesis of the galactan core of arabinogalactan represent highly promising targets for the development of novel mycobacteriostatic agents. Their essentiality for the viability of M. tuberculosis and their absence in humans provide a strong rationale for a target-based drug discovery approach. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in this field. The continued exploration of inhibitors for UGM, GlfT1, and GlfT2, coupled with robust preclinical evaluation, holds the potential to deliver new and effective treatments to combat the global threat of tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a coupled spectrophotometric assay for GlfT2, a bifunctional mycobacterial galactofuranosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of ethambutol MICs for Mycobacterium tuberculosis and Mycobacterium avium isolates by resazurin microtitre assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Galactosyl Transferases in Mycobacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 8. Elucidating the molecular properties and anti-mycobacterial activity of cysteine peptidase domain of D29 mycobacteriophage endolysin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Structural and Synthetic Analysis of Octyl β-D-Galactofuranoside: A Key Probe for Mycobacterial Cell Wall Biosynthesis

Abstract

Octyl β-D-galactofuranoside is a synthetic alkyl glycoside that has garnered significant attention in microbiological and pharmaceutical research. Its structural resemblance to key components of the mycobacterial cell wall makes it an invaluable tool for studying, and a potential inhibitor of, the biosynthetic pathways essential for the survival of pathogens such as Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the structural data of octyl β-D-galactofuranoside, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in the context of mycobacterial galactan biosynthesis. The information is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.

Structural Data

The precise three-dimensional structure and spectroscopic fingerprint of octyl β-D-galactofuranoside are critical for understanding its interaction with biological targets.

Crystallographic Data

The molecular crystal structure of octyl β-D-galactofuranoside has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic P2₁2₁2₁ space group.[1] Detailed crystallographic data and structural refinement results are summarized in the source publication.[1]

Table 1: Crystallographic Data for Octyl β-D-Galactofuranoside

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Reference | [1] |

Note: Detailed unit cell dimensions, bond lengths, and angles are available in the cited literature.

NMR Spectroscopic Data

Table 2: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 (Anomeric) | ~4.9 - 5.1 | d |

| H-2, H-3, H-4, H-5, H-6' | ~3.5 - 4.2 | m |

| O-CH₂ (Octyl) | ~3.4 - 3.8 | m |

| (CH₂)₆ (Octyl Chain) | ~1.2 - 1.6 | m |

| CH₃ (Octyl) | ~0.8 - 0.9 | t |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Anomeric) | ~108 - 110 |

| C-2, C-3, C-4, C-5 | ~70 - 85 |

| C-6 | ~63 - 65 |

| O-CH₂ (Octyl) | ~68 - 70 |

| (CH₂)₆ (Octyl Chain) | ~22 - 32 |

| CH₃ (Octyl) | ~14 |

Experimental Protocols

Synthesis of Octyl β-D-Galactofuranoside

The synthesis of alkyl furanosides can be achieved through methods like the Koenigs-Knorr reaction, which involves the glycosylation of an alcohol with a glycosyl halide.[2]

Protocol: Koenigs-Knorr Glycosylation (General Method)

-

Preparation of Glycosyl Donor: D-galactose is first per-acetylated or per-benzoylated to protect the hydroxyl groups. The protecting groups enhance solubility in organic solvents and influence the stereochemical outcome of the glycosylation. The C1 anomeric acetate is then converted to a bromide using a reagent like HBr in acetic acid to yield a stable 2,3,5,6-tetra-O-acyl-D-galactofuranosyl bromide (the glycosyl donor).

-

Glycosylation Reaction: The glycosyl donor is dissolved in a dry, non-polar solvent (e.g., dichloromethane) with 1-octanol (the glycosyl acceptor). A promoter, typically a silver or mercury salt (e.g., silver triflate), is added to activate the anomeric carbon for nucleophilic attack by the octanol. The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove insoluble salts. The organic layer is washed sequentially with aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography.

-

Deprotection: The acyl protecting groups are removed (saponified) using a catalytic amount of sodium methoxide in methanol (Zemplén deprotection).[2] The reaction is neutralized with an acid resin, filtered, and the solvent is evaporated to yield the final product, octyl β-D-galactofuranoside.

-

Characterization: The structure and purity of the final product are confirmed using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Single Crystal X-ray Diffraction

-

Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system.

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares algorithms to obtain the final atomic coordinates and molecular geometry.[1]

Biological Context and Mechanism of Action

Octyl β-D-galactofuranoside serves as a crucial molecular probe for studying the biosynthesis of the mycobacterial cell wall. A key component of this wall is a large arabinogalactan polysaccharide, which is essential for the viability of the bacterium. The galactan portion is synthesized by two key enzymes, galactofuranosyltransferases GlfT1 and GlfT2.[3][4] GlfT2 is responsible for the polymerization of the bulk of the galactan chain through alternating β-(1→5) and β-(1→6) linkages.[5][6] Synthetic molecules like octyl β-D-galactofuranoside can act as acceptor substrates for these enzymes, enabling detailed mechanistic and inhibition studies.[3]

Figure 1: The biosynthetic pathway of the galactan core in the mycobacterial cell wall.

Experimental Workflow

The development and evaluation of octyl β-D-galactofuranoside as a biochemical probe involves a multi-step process, from chemical synthesis to biological testing.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical synthesis of cholesteryl beta-D-galactofuranoside and -pyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Galactosyl Transferases in Mycobacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Insights into Mycobacteriales Galactan Biosynthesis [dspace.mit.edu]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Membrane Protein Solubilization Using Octyl Galactofuranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful solubilization of membrane proteins is a critical first step for their purification, characterization, and subsequent use in drug development. This process involves the extraction of proteins from their native lipid bilayer environment using detergents. Octyl galactofuranoside is a non-ionic detergent that, like its more commonly used isomer octyl glucoside, can be employed for this purpose. Its structure consists of a hydrophilic galactofuranose headgroup and a hydrophobic octyl tail. This amphipathic nature allows it to disrupt the cell membrane and form micelles around the hydrophobic domains of membrane proteins, thereby rendering them soluble in aqueous solutions.

These application notes provide a comprehensive overview and a general protocol for the use of this compound in the solubilization of membrane proteins. Due to the limited availability of direct experimental data for this compound, the provided protocols and some data are based on the well-established properties of the structurally similar detergent, n-octyl-β-D-glucopyranoside (OG). Researchers should consider the information presented here as a starting point and optimize the conditions for their specific protein of interest.

Properties of Octyl Glycoside Detergents

The effectiveness of a detergent in membrane protein solubilization is largely determined by its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to self-assemble into micelles.[1] For effective solubilization, the detergent concentration should be significantly above its CMC.

Table 1: Physicochemical Properties of n-Octyl-β-D-glucopyranoside (OG)

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₈O₆ | [2] |

| Molecular Weight | 292.37 g/mol | [2] |

| Critical Micelle Concentration (CMC) | ~20-25 mM (~0.58% - 0.73% w/v) | [2][3] |

| Aggregation Number | 27-100 | [4] |

| Micelle Molecular Weight | 8,000 - 29,000 Da | [4] |

| Detergent Class | Non-ionic | [4] |

Note: The properties of this compound are expected to be in a similar range to those of octyl glucoside due to their isomeric relationship. However, empirical determination of the CMC for the specific batch of this compound being used is highly recommended for optimal results.

Experimental Protocols

The following protocols provide a general framework for the solubilization of membrane proteins using this compound. Optimization of parameters such as detergent concentration, protein concentration, temperature, and incubation time is crucial for each specific membrane protein.

Protocol 1: Screening for Optimal Solubilization Conditions

This protocol is designed to determine the optimal concentration of this compound for solubilizing the target membrane protein.

Materials:

-

Membrane fraction containing the protein of interest

-

This compound (high purity)

-

Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

-

Centrifuge (capable of >100,000 x g)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Prepare a stock solution of this compound: Prepare a 10% (w/v) stock solution in the solubilization buffer.

-

Set up a concentration gradient: In a series of microcentrifuge tubes, aliquot the membrane preparation. Add the this compound stock solution to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v). Ensure the final volume and membrane protein concentration are consistent across all tubes.

-

Incubation: Incubate the samples on a rotator at 4°C for 1-2 hours. The optimal time may vary.

-

Clarification: Centrifuge the samples at >100,000 x g for 60 minutes at 4°C to pellet the unsolubilized membrane fragments.

-

Analysis: Carefully collect the supernatant containing the solubilized proteins. Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein. The optimal concentration of this compound is the one that yields the highest amount of the target protein in the supernatant without significant denaturation (which can sometimes be assessed by activity assays if available).

Protocol 2: Bulk Solubilization for Purification

Once the optimal conditions are determined, this protocol can be used for larger-scale solubilization.

Materials:

-

Membrane fraction containing the protein of interest

-

This compound

-

Optimized Solubilization Buffer (from Protocol 1)

-

Homogenizer (e.g., Dounce homogenizer)

-

Ultracentrifuge

Procedure:

-

Resuspend membranes: Resuspend the membrane pellet in the optimized solubilization buffer to a final protein concentration of 5-10 mg/mL.

-

Add detergent: Add the appropriate amount of this compound to achieve the predetermined optimal concentration.

-

Homogenization: Gently mix the suspension using a Dounce homogenizer with a few strokes to ensure even distribution of the detergent.

-

Incubation: Incubate the mixture on a rotator at 4°C for the optimized duration (typically 1-2 hours).

-

Clarification: Centrifuge the lysate at >100,000 x g for 60 minutes at 4°C.

-

Purification: The resulting supernatant contains the solubilized membrane proteins and is ready for subsequent purification steps such as affinity, ion-exchange, or size-exclusion chromatography. It is crucial to include a low concentration of the detergent (typically at or slightly above the CMC) in all subsequent purification buffers to maintain protein solubility.

Visualizations

Experimental Workflow for Membrane Protein Solubilization

Caption: Workflow for membrane protein solubilization.

Signaling Pathway: General GPCR Solubilization and Stabilization

Caption: GPCR solubilization by detergent micelles.

Considerations for Drug Development Professionals

The choice of detergent is critical in drug development as it can impact the structural integrity and function of the target protein. While this compound is a non-ionic detergent and generally considered mild, its effects on a specific protein must be empirically determined.

-